3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine carboxamide derivative characterized by a fused thieno[2,3-b]pyridine core substituted with amino, methyl, and 4-butylphenyl carboxamide groups. Its structural features, including the electron-rich thienopyridine system and hydrophobic 4-butylphenyl group, influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-4-5-6-14-7-9-15(10-8-14)23-19(24)18-17(21)16-12(2)11-13(3)22-20(16)25-18/h7-11H,4-6,21H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGYGKUPERYVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 2-cyanothioacetamide with a suitable aldehyde or ketone can yield the thieno[2,3-b]pyridine scaffold .
Subsequent steps involve the introduction of the amino group and the N-(4-butylphenyl) moiety. This can be done through nucleophilic substitution reactions, where the amino group is introduced using reagents like ammonia or primary amines under controlled conditions. The N-(4-butylphenyl) group can be attached via coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thieno[2,3-b]pyridine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thienopyridines exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-b]pyridine have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial enzyme systems or cellular processes, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
Thienopyridine derivatives have also been investigated for their anticancer activities. Studies suggest that compounds similar to 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can inhibit key signaling pathways involved in cancer cell proliferation. For example, certain derivatives act as inhibitors of serine/threonine kinases and have shown efficacy against various cancer cell lines in vitro .
Neuroprotective Effects
The neuroprotective potential of thienopyridines has been explored in the context of neurodegenerative diseases. Some studies have reported that compounds within this class can modulate pathways associated with oxidative stress and inflammation, providing a protective effect on neuronal cells .
Inhibition of Kinases
Thieno[2,3-b]pyridines have been identified as inhibitors of several kinases involved in critical cellular processes. For example, they can inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in various signaling pathways related to metabolism and cell survival. This inhibition has implications for treating conditions like diabetes and cancer .
Electrochromic Materials
The unique electronic properties of thienopyridine derivatives make them suitable for applications in electrochromic materials. These materials change color upon the application of an electric field and can be used in various electronic devices such as smart windows and displays. Research on electrochromic polymers derived from thienopyridines shows promising optoelectrochemical properties .
Photovoltaic Devices
Thieno[2,3-b]pyridines have also been explored as components in organic photovoltaic devices. Their ability to facilitate charge transport while maintaining stability under operational conditions makes them attractive candidates for enhancing the efficiency of solar cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thienopyridine derivatives demonstrated significant antimicrobial activity against Escherichia coli using the agar well diffusion method. The results indicated that modifications at the amino group enhanced the antimicrobial potency compared to unmodified compounds.
Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines treated with this compound revealed a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through activation of caspase pathways.
Mechanism of Action
The exact mechanism of action of 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its functional groups and overall structure. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl ring or carboxamide moiety. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Thienopyridine Carboxamides
Pharmacological and Industrial Relevance
- Receptor Modulation: Thienopyridine carboxamides are explored as positive allosteric modulators (PAMs) for muscarinic receptors. ML293’s superior PK profile over earlier analogs highlights the impact of substituent optimization .
- Enzyme Inhibition: Second-generation CD73 inhibitors (e.g., 9b) with biaryl substituents demonstrate nanomolar potency, underscoring the scaffold’s versatility .
- Antioxidant Applications : Derivatives like compound 5 (from ) show promise in mitigating oxidative stress, though detailed mechanistic studies are lacking .
Biological Activity
3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and relevant case studies of this compound, providing a comprehensive overview of its applications and implications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several steps, typically starting from thieno[2,3-b]pyridine derivatives. The process may include:
- Formation of Thieno[2,3-b]pyridine Core : The initial step involves creating the thieno[2,3-b]pyridine structure through cyclization reactions.
- Amino Group Introduction : An amino group is introduced at the 3-position using appropriate amination techniques.
- Carboxamide Formation : The carboxamide functionality is added through acylation reactions with specific amines.
The final product can be characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-b]pyridines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics .
Antidote Activity
Notably, studies have evaluated the antidote potential of related compounds against toxic substances. The compound has been tested for its efficacy in neutralizing specific toxins in experimental models. Results demonstrated that it exhibits promising antidote activity, providing a basis for further exploration in toxicology .
Anticancer Activity
Preliminary investigations into the anticancer properties of thieno[2,3-b]pyridine derivatives have shown that they can inhibit the proliferation of cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted by researchers highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was tested in vitro against a panel of clinical isolates, with results indicating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antidote Evaluation
In another research project focused on antidote activity, the compound was administered in animal models exposed to lethal doses of specific neurotoxins. The results showed a significant reduction in mortality rates among treated subjects compared to controls, suggesting its potential as a therapeutic agent in poisoning scenarios .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thienopyridine carboxamides typically involves multi-step heterocyclic condensation. For example, analogous compounds are synthesized via cyclocondensation of substituted pyridine precursors with thiophene derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Reaction temperature (80–120°C) and catalyst choice (e.g., p-toluenesulfonic acid) critically affect regioselectivity. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires careful control of stoichiometry and exclusion of moisture .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For instance, SCXRD of the closely related 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide revealed bond angles and torsional strain in the fused thienopyridine ring system . Complementary techniques include:
- NMR : H and C NMR to verify substituent integration and coupling patterns (e.g., methyl groups at positions 4 and 6).
- HPLC-MS : To assess purity (>98%) and molecular ion consistency .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound, and how can in silico models address discrepancies between predicted and experimental results?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) identifies potential binding modes . Discrepancies between in silico and experimental bioassays may arise from solvation effects or protein flexibility. Hybrid QM/MM simulations and free-energy perturbation (FEP) can refine predictions . For example, a study on similar thienopyridines used MD simulations to explain unexpected IC values due to off-target interactions .
Q. How can factorial design optimize reaction parameters for scaling up synthesis while minimizing byproduct formation?
- Methodological Answer : A 2 factorial design evaluates key variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a study on analogous heterocycles identified temperature as the dominant factor in byproduct formation (p < 0.05) using ANOVA . Response Surface Methodology (RSM) further refines optimal conditions. Pilot-scale reactors should employ controlled stirring rates (200–400 rpm) and inert atmospheres to replicate lab-scale yields .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting reports on antimicrobial efficacy across studies?
- Methodological Answer : Contradictions often stem from assay variability (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and internal controls (e.g., ciprofloxacin for Gram-negative bacteria) improve reproducibility. Metabolomic profiling can identify compound degradation under assay conditions. For example, instability in acidic media may explain reduced efficacy in gastric pathogen models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
